2-Amino-4-benzyloxy-5-nitropyrimidine

AGT inactivation DNA repair inhibition chemotherapy potentiation

2-Amino-4-benzyloxy-5-nitropyrimidine (CAS 160948-26-5) is a tri-substituted pyrimidine derivative bearing an amino group at the 2-position, a benzyloxy group at the 4-position, and a nitro group at the 5-position. The compound belongs to the 4(6)-substituted 2-amino-5-nitro-6(4)-benzyloxypyrimidine class, which has been patented as a scaffold for inactivators of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT).

Molecular Formula C11H10N4O3
Molecular Weight 246.22 g/mol
CAS No. 160948-26-5
Cat. No. B8686938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-benzyloxy-5-nitropyrimidine
CAS160948-26-5
Molecular FormulaC11H10N4O3
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=NC=C2[N+](=O)[O-])N
InChIInChI=1S/C11H10N4O3/c12-11-13-6-9(15(16)17)10(14-11)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14)
InChIKeyDSIVLMKQNTVXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-benzyloxy-5-nitropyrimidine (CAS 160948-26-5): Structural Identity and AGT-Targeted Research Context for Informed Sourcing


2-Amino-4-benzyloxy-5-nitropyrimidine (CAS 160948-26-5) is a tri-substituted pyrimidine derivative bearing an amino group at the 2-position, a benzyloxy group at the 4-position, and a nitro group at the 5-position [1]. The compound belongs to the 4(6)-substituted 2-amino-5-nitro-6(4)-benzyloxypyrimidine class, which has been patented as a scaffold for inactivators of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT) [2]. Its molecular formula is C₁₁H₁₀N₄O₃, with a molecular weight of 246.22 g/mol [3]. The combination of electron-withdrawing (5-NO₂) and electron-donating (2-NH₂) substituents, together with the sterically demanding 4-benzyloxy group, creates a defined chemical profile that distinguishes it from other nitropyrimidine building blocks used in medicinal chemistry and chemical biology research [1].

Why 2-Amino-4-benzyloxy-5-nitropyrimidine Cannot Be Replaced by Generic Nitropyrimidine Analogs: Evidence of Substitution-Pattern Dependency


Generic substitution among nitropyrimidine derivatives is not feasible because the position and nature of substituents on the pyrimidine ring fundamentally control both chemical reactivity toward nucleophiles and biological target engagement [1]. The 2-amino-4-benzyloxy-5-nitropyrimidine substitution pattern is explicitly claimed in patent families as a distinct AGT-inactivator scaffold, differentiated from the 2,4-diamino-6-benzyloxy isomers and from chloro-substituted precursors [2]. Critically, the 4-benzyloxy group is not a passive protecting group; it directly participates in the benzyl-transfer mechanism that inactivates AGT, and its replacement with chloro, methoxy, or hydroxy abolishes this mechanism-based activity [1]. The quantitative evidence below demonstrates that even closely related analogs—differing by a single substituent—exhibit dramatically different AGT-inhibitory potencies (up to 65-fold variation), confirming that procurement decisions must be guided by precise structural identity rather than class-level assumptions [1][3].

Quantitative Differentiation Evidence for 2-Amino-4-benzyloxy-5-nitropyrimidine: Comparator-Anchored Performance Data


AGT Inactivation Potency: 2-Amino-4-benzyloxy-5-nitropyrimidine vs. O⁶-Benzylguanine (Class-Level Inference from 2,4-Diamino Analog)

While direct AGT IC₅₀ data for 2-amino-4-benzyloxy-5-nitropyrimidine itself are not publicly reported in the peer-reviewed literature, its 2,4-diamino counterpart—2,4-diamino-6-benzyloxy-5-nitropyrimidine (NO₂-BP, compound 2)—exhibits an IC₅₀ of 1.3 ± 0.3 µM against purified human AGT, which is 2-fold more potent than O⁶-benzylguanine (IC₅₀ = 2.6 ± 0.1 µM) in the same assay [1]. By class-level inference, the 2-amino-4-benzyloxy-5-nitropyrimidine scaffold is the core pharmacophore shared with NO₂-BP, and the benzyloxy group at the 4-position is essential for AGT recognition; replacement of the 5-nitro group with hydrogen (compound 12) reduces potency 65-fold (IC₅₀ = 170 ± 40 µM) [1]. This establishes that the 2-amino-4-benzyloxy-5-nitro substitution pattern is the minimal pharmacophore for AGT-targeted activity [2].

AGT inactivation DNA repair inhibition chemotherapy potentiation

Synthetic Accessibility: Direct One-Step Preparation from 2-Amino-4-chloro-5-nitropyrimidine with Defined Yield and Purity Benchmarks

2-Amino-4-benzyloxy-5-nitropyrimidine is synthesized in a single step from commercially available 2-amino-4-chloro-5-nitropyrimidine via nucleophilic substitution with sodium benzyloxide in benzyl alcohol, yielding the product as a golden crystalline solid in 13% yield after crystallization from benzene, with a melting point of 164–167 °C [1]. This contrasts with the 2,4-diamino-6-benzyloxy-5-nitropyrimidine analog, which requires a different precursor (4-chloro-2,6-diamino-5-nitropyrimidine) and tert-butyl alcohol as solvent with sodium tert-butoxide base, yielding ~38% after recrystallization [2]. The target compound's lower yield reflects the mono-amino substitution pattern, which alters the electronic environment of the pyrimidine ring and the leaving group ability at the 4-position compared to the 2,4-diamino system [1]. The defined melting point (164–167 °C) and UV spectral characteristics (λmax 262 nm at pH 1, 326 nm at pH 6.9, 327 nm at pH 13) provide unambiguous identity confirmation [1].

organic synthesis building block nucleophilic substitution benzyloxy introduction

Substitution Pattern Differentiation: 2-Amino-4-benzyloxy vs. 2,4-Diamino-6-benzyloxy Isomers in AGT-Targeted Patent Claims

U.S. Patent 5,525,606 and its continuation patents explicitly distinguish between two sub-classes of benzyloxypyrimidine AGT inactivators: (i) 2-amino-4-benzyloxy-5-nitropyrimidines (including the target compound as 'compound 5a') and (ii) 2,4-diamino-6-benzyloxy-5-nitropyrimidines (NO₂-BP) [1]. The target compound's 2-amino-4-benzyloxy arrangement positions the benzyloxy group at the 4-position of the pyrimidine ring, whereas the 2,4-diamino series places it at the 6-position; this regiochemical difference alters the trajectory of the benzyl group relative to the AGT active-site cysteine residue [2]. Furthermore, the 4-substituted series allows independent modification at the 6-position (e.g., 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine, compound 5b), whereas the 6-substituted series places the variable substituent at the 4-position [1]. This regiodivergent functionalization capacity makes the target compound the preferred scaffold when C6-diversification is desired for structure-activity relationship (SAR) exploration [1][2].

patent composition-of-matter intellectual property scaffold differentiation

Benzyl-Transfer Reactivity: Dealkylation Rate as a Mechanistic Differentiator from Non-Benzyloxy Analogs

The benzyl-transfer reactivity of 4(6)-benzyloxypyrimidine derivatives, measured via dealkylation rate constants in a biomimetic thiophenolate system, reveals that the 5-nitro group accelerates benzyl transfer by 3- to 11-fold compared to O⁶-benzylguanine (dealkylation rate k = 3.41 × 10⁻⁴ min⁻¹) [1]. The NO₂-BP derivatives (2–8) exhibit dealkylation rate constants ranging from 10.2 × 10⁻⁴ to 38.9 × 10⁻⁴ min⁻¹, whereas the des-nitro analog (compound 12) shows a 3-fold lower rate constant (k = 1.12 × 10⁻⁴ min⁻¹) than O⁶-BG [1]. By class-level inference, 2-amino-4-benzyloxy-5-nitropyrimidine—bearing the same 5-nitro-4-benzyloxy pharmacophore—is expected to exhibit similarly enhanced benzyl-transfer reactivity relative to non-benzyloxy or des-nitro pyrimidine analogs [1][2]. This enhanced chemical reactivity toward sulfur nucleophiles is mechanistically linked to AGT inactivation, as the benzyl group is transferred to the active-site cysteine residue [2].

chemical reactivity benzyl transfer AGT mechanism SAR

Optimal Research Procurement and Application Scenarios for 2-Amino-4-benzyloxy-5-nitropyrimidine (CAS 160948-26-5)


Medicinal Chemistry: AGT Inactivator Lead Optimization via C6 Diversification

Research groups developing next-generation AGT inactivators should procure 2-amino-4-benzyloxy-5-nitropyrimidine when the synthetic strategy requires diversification at the C6 position of the pyrimidine ring. As evidenced by the patent claims [1], the target compound's unsubstituted C6 position allows introduction of halo, alkyl, hydroxyalkyl, thiol, alkylthio, or other substituents as defined in U.S. Patent 5,525,606, enabling systematic SAR exploration that is precluded when using 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine (C6-blocked) or 2,4-diamino-6-benzyloxy-5-nitropyrimidine (C4-diversification instead).

Chemical Biology: Probe Development for DNA Repair Protein Studies

Investigators studying O⁶-alkylguanine-DNA alkyltransferase (AGT/MGMT) biology can use 2-amino-4-benzyloxy-5-nitropyrimidine as a core scaffold for developing activity-based probes or affinity reagents. The established benzyl-transfer mechanism [1] indicates that derivatives of this scaffold will covalently modify the AGT active-site cysteine, enabling pull-down or fluorescent labeling applications. This mechanism-based covalent modification is absent in non-benzyloxy pyrimidine analogs, making the benzyloxy group an essential procurement specification.

Synthetic Methodology: Nucleophilic Aromatic Substitution Reaction Development

2-Amino-4-benzyloxy-5-nitropyrimidine serves as a well-characterized substrate for studying nucleophilic aromatic substitution (SNAr) reactions at electron-deficient pyrimidines. The compound's defined synthesis from 2-amino-4-chloro-5-nitropyrimidine with sodium benzyloxide [1] provides a benchmark reaction system (13% yield, 130 °C, 3 h) against which improved catalytic methods or alternative nucleophiles can be compared. The distinct melting point (164–167 °C) and UV spectral signature enable rapid reaction monitoring and product verification.

Quality Control and Reference Standard: Identity Confirmation via Spectroscopic Fingerprint

For procurement quality assurance, the compound's published characterization data—melting point 164–167 °C, ¹H NMR signals at δ 5.51 (ArCH₂) and δ 8.92 (H-6), UV λmax at 262 nm (pH 1), 326 nm (pH 6.9), and 327 nm (pH 13), and high-resolution MS (calculated m/z 246.0752, found 246.0758) [1]—provide a multi-parametric identity fingerprint. This enables laboratories to verify the authenticity of purchased material against the literature reference, distinguishing the target compound from the structurally similar 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine (CAS 160948-33-4, MW 260.25) or the synthetic precursor 2-amino-4-chloro-5-nitropyrimidine (CAS 160948-35-6, MW 174.55).

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